molecular formula C18H16O4 B5357689 6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine

6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine

Cat. No.: B5357689
M. Wt: 296.3 g/mol
InChI Key: NHYUUMHHFNGVFN-OWOJBTEDSA-N
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Description

6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by its unique structure, which includes two 1,4-benzodioxine rings connected by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with suitable reagents under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate . This reaction yields the desired compound, which can be further purified and characterized using various spectral techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1(13-3-5-15-17(11-13)21-9-7-19-15)2-14-4-6-16-18(12-14)22-10-8-20-16/h1-6,11-12H,7-10H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYUUMHHFNGVFN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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